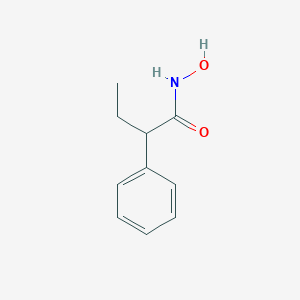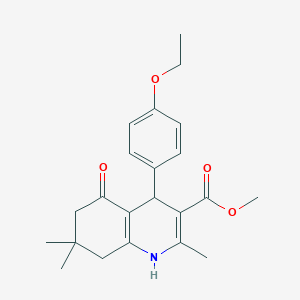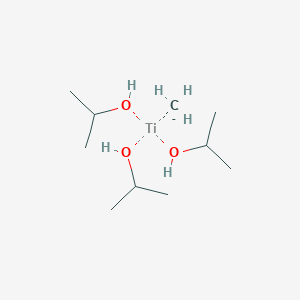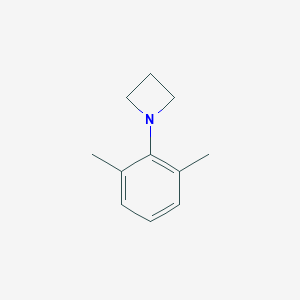
Benz(a)anthracene, 8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 8-phenyl- is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to an anthracene structure with a phenyl group attached at the 8th position. This compound is known for its complex structure and significant photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8-phenyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of Benz(a)anthracene, 8-phenyl- is less common due to its specialized applications. large-scale synthesis can be achieved through optimized versions of the laboratory methods mentioned above, ensuring high yield and purity.
Types of Reactions:
Oxidation: Benz(a)anthracene, 8-phenyl- can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrobenz(a)anthracene or tetrahydrobenz(a)anthracene.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 8-phenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying their photophysical properties.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its role in understanding the mechanisms of carcinogenesis and developing anti-cancer drugs.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 8-phenyl- involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA bases, causing mutations and potentially leading to carcinogenesis. It also undergoes metabolic activation to form reactive intermediates that can bind covalently to DNA, proteins, and other macromolecules, disrupting their normal functions.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: Lacks the phenyl group at the 8th position, making it less bulky and slightly different in reactivity.
Chrysene: Another polycyclic aromatic hydrocarbon with four fused benzene rings but a different arrangement, leading to distinct photophysical properties.
Benzo(a)pyrene: Known for its high carcinogenic potential, it has a similar structure but with an additional benzene ring fused to the anthracene core.
Uniqueness: Benz(a)anthracene, 8-phenyl- is unique due to the presence of the phenyl group, which significantly alters its electronic properties and reactivity compared to its parent compound, Benz(a)anthracene
Eigenschaften
IUPAC Name |
8-phenylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-7-17(8-3-1)22-12-6-10-19-15-24-20(16-23(19)22)14-13-18-9-4-5-11-21(18)24/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMRHJVTGESIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172996 |
Source


|
| Record name | Benz(a)anthracene, 8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19383-97-2 |
Source


|
| Record name | Benz(a)anthracene, 8-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019383972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

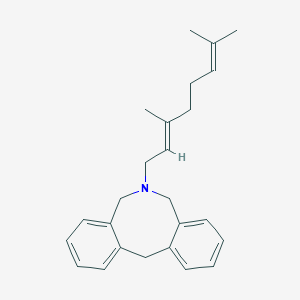
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

